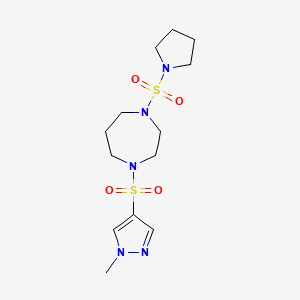![molecular formula C26H23ClN2O4S B2793417 ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-76-8](/img/structure/B2793417.png)
ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds similar to the ones , possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Activities of Phenoxy Acetamide Derivatives
Phenoxy acetamide and its derivatives, which include compounds similar to the ones , have been synthesized and studied for their pharmacological activities . These compounds have shown promise in enhancing life quality, indicating their potential therapeutic applications .
Structural Analysis
Compounds similar to the ones have been subjected to single crystal X-ray structure analysis . This type of analysis is crucial in understanding the molecular geometries of these compounds, which can influence their biological activities .
Preparation of Thin Films
Compounds similar to the ones have been used in the preparation of thin films via the thermal evaporation technique . These films are then analyzed for their structural properties .
Mécanisme D'action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This mechanism might be involved in the compound’s interaction with its targets.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents . This suggests that the compound could potentially have similar properties, which could impact its bioavailability.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It’s known that the reactivity of related compounds can be influenced by factors such as temperature and the presence of other chemicals .
Propriétés
IUPAC Name |
ethyl 2-[2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-2-33-23(30)17-29-25(20-13-7-4-8-14-20)24(19-11-5-3-6-12-19)28-26(29)34(31,32)18-21-15-9-10-16-22(21)27/h3-16H,2,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSDZLRTDOMJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

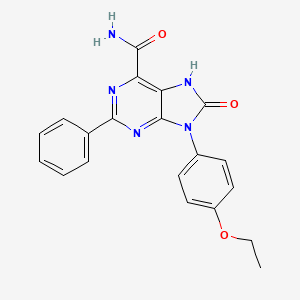
![N-methyl-N-[(2-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2793338.png)
![tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2793339.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793340.png)
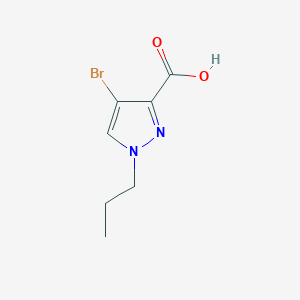
![2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2793342.png)
![2-([(9H-Fluoren-9-yl)methoxy]carbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2793345.png)
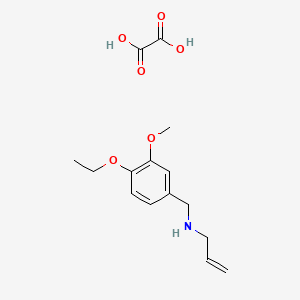
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793347.png)
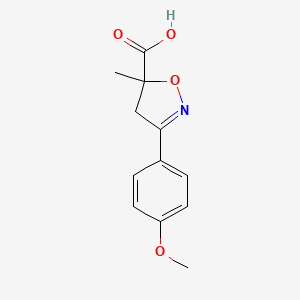
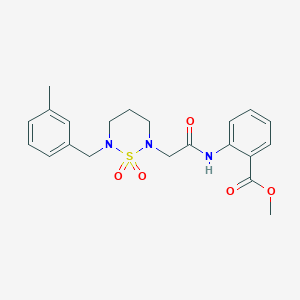
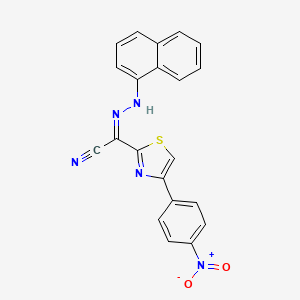
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2793353.png)
